N-[(1,2-dimethyl-1H-indol-5-yl)methyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]adamantane-1-carboxamide is a synthetic compound that combines the structural features of an indole derivative and an adamantane moiety Indole derivatives are known for their wide range of biological activities, while adamantane is a rigid, diamond-like structure that imparts stability to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]adamantane-1-carboxamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Attachment of the Adamantane Moiety: The adamantane moiety can be introduced through a nucleophilic substitution reaction. Adamantane-1-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]adamantane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-phenylacetamide: Similar structure but with a phenylacetamide group instead of an adamantane moiety.
1,2-Dimethylindole: Lacks the adamantane moiety and carboxamide group.
Uniqueness
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]adamantane-1-carboxamide is unique due to the combination of the indole and adamantane structures, which imparts both biological activity and chemical stability. This dual functionality makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-14-5-19-9-15(3-4-20(19)24(14)2)13-23-21(25)22-10-16-6-17(11-22)8-18(7-16)12-22/h3-5,9,16-18H,6-8,10-13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIAWTMRIZFXCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.